Methyl 3-hydroxy-5-phenylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBJYTHKCQRAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Potential Biological Activities of Substituted Phenylbenzoates
Introduction
Substituted phenylbenzoates, a versatile class of aromatic esters, have garnered significant interest within the scientific community for their diverse and potent biological activities. These compounds, characterized by a central benzoate core with substituted phenyl rings, offer a tunable scaffold for the development of novel therapeutic agents. Their structural simplicity and synthetic accessibility make them attractive candidates for medicinal chemistry and drug discovery programs. This guide provides an in-depth exploration of the key biological activities of substituted phenylbenzoates, focusing on their antioxidant, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for their evaluation, and elucidate their potential mechanisms of action.
Synthesis of Substituted Phenylbenzoates: The Schotten-Baumann Reaction
A cornerstone in the synthesis of phenylbenzoates is the Schotten-Baumann reaction, a reliable method for the acylation of alcohols and phenols.[1][2][3] This reaction involves the treatment of a substituted phenol with a substituted benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide or pyridine, to yield the corresponding phenylbenzoate ester.[4][5] The base plays a crucial role in deprotonating the phenol to the more nucleophilic phenoxide ion and neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]
Workflow for the Schotten-Baumann Reaction
Caption: A potential mechanism of apoptosis induction by substituted phenylbenzoates via inhibition of the PI3K/Akt survival pathway.
Antimicrobial Activity of Substituted Phenylbenzoates
Substituted phenylbenzoates have also demonstrated promising activity against a range of pathogenic bacteria and fungi. [6]The presence of certain substituents, such as halogens, on the aromatic rings can significantly enhance their antimicrobial efficacy.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial SAR of substituted phenylbenzoates is an area of active investigation. Studies on related phenolic compounds suggest that the lipophilicity of the molecule, as well as the electronic nature of the substituents, can influence its ability to disrupt microbial membranes and inhibit essential enzymes. For example, the introduction of halogen atoms can increase lipophilicity and potentially enhance the compound's interaction with microbial targets.
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Phenylbenzoate derivative | Staphylococcus aureus | Varies |
| Phenylbenzoate derivative | Escherichia coli | Varies |
| Halogenated derivative | Pseudomonas aeruginosa | Varies |
| Phenylbenzoate derivative | Candida albicans | Varies |
Note: Specific MIC values for a variety of substituted phenylbenzoates against different microbial strains are needed to populate this table effectively.
Experimental Protocol for Assessing Antimicrobial Activity
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent. [7][8][9] Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
The structural features of substituted phenylbenzoates make them potential candidates as enzyme inhibitors. By designing molecules that can fit into the active site of a target enzyme, it is possible to modulate its activity. This opens up avenues for the development of drugs for a wide range of diseases, including inflammation and cancer.
Determining Inhibitor Potency and Mechanism
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki is a more fundamental measure of the inhibitor's binding affinity for the enzyme.
The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by performing enzyme kinetic studies at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots. [9][10][11]
Caption: A general workflow for determining the inhibitory activity and mechanism of substituted phenylbenzoates against a target enzyme.
Conclusion
Substituted phenylbenzoates represent a promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for the systematic modification of their structure to optimize potency and selectivity for various therapeutic targets. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this versatile chemical scaffold. Further research focusing on detailed structure-activity relationships, elucidation of specific molecular targets and signaling pathways, and in vivo efficacy studies will be crucial in translating the promise of substituted phenylbenzoates into novel therapeutic agents.
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RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]
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Swanton, C. (2004). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. Retrieved from [Link]
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Banik, N. L., & Ray, S. K. (2011). Western blotting for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol in SK-N-BE2 and SH-SY5Y cells. ResearchGate. Retrieved from [Link]
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University of Leeds. (n.d.). Enzyme inhibitors. Retrieved from [Link]
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Lee, J.-H., et al. (2018). Dixon plots of 2-phenylbenzoxazole competitive inhibitors 8 (A) and 13 (B) obtained from kinetic studies. ResearchGate. Retrieved from [Link]
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Ray, S. K., & Banik, N. L. (2003). The ratio of Bax to Bcl-2 measured by Western blot analysis. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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Chemsolve.net. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]
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Morgenstern, R. (n.d.). Enzyme kinetics & inhibition. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Dasgupta, S. (n.d.). Lecture 35 - Discussion class - Fundamentals of Protein Chemistry. Retrieved from [Link]
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Kassi, E., et al. (2009). Western blot analysis for PARP cleavage, procaspase-3, procaspase-7, and DFF45. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Retrieved from [Link]
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- Tan, S., et al. (2015). Para-phenylenediamine-induces apoptosis via a pathway dependent on PTK-Ras-Raf-JNK activation but independent of the PI3K/Akt pathway in NRK-52E cells. Molecular Medicine Reports, 11(3), 2251-2256.
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Thawkar, M. M., et al. (2022). Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of samples and standards for cytotoxicity of HepG2 cell line. Retrieved from [Link]
- Yilmaz, I., et al. (2024). The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. Journal of Biochemical and Molecular Toxicology, e70415.
- Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). The Journal of Biological Chemistry, 292(25), 10529-10541.
- Will, M., et al. (2014). Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. Cancer Discovery, 4(3), 334-347.
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Shishodia, S., et al. (2007). Inhibition of PI3K/AKT and MEK/ERK pathways synergistically/additively enhanced resveratrol-induced apoptosis and FOXO transcriptional activity in pancreatic cancer cells. ResearchGate. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2023). Synthesis and in-silico evaluation of antibacterial activity of different derivatives of phenyl benzoate. Retrieved from [Link]
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Physical and chemical properties of Methyl 3-hydroxy-5-phenylbenzoate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-hydroxy-5-phenylbenzoate
Introduction
Methyl 3-hydroxy-5-phenylbenzoate (CAS No. 108931-29-1) is a bifunctional organic compound featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. As a derivative of hydroxybenzoic acid, it combines the reactivity of a phenol, the stability of a methyl ester, and the unique steric and electronic properties of a meta-substituted biphenyl system. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and a validated synthesis protocol. Understanding these core characteristics is paramount for its effective utilization as a versatile building block in the design and synthesis of novel therapeutic agents and functional materials. The insights herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for future research and application.
Physicochemical and Spectroscopic Properties
The foundational properties of a molecule dictate its behavior in both chemical reactions and biological systems. While comprehensive experimental data for Methyl 3-hydroxy-5-phenylbenzoate is not extensively published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.
Structural and Physical Data
The key physical and structural properties are summarized below. It is important to note that properties such as melting and boiling points are drawn from structurally similar compounds due to the absence of specific literature values for the target molecule.
| Property | Value | Source / Comment |
| IUPAC Name | Methyl 3-hydroxy-5-phenylbenzoate | - |
| CAS Number | 108931-29-1 | - |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | Calculated from formula |
| Appearance | Expected to be an off-white to beige solid | Based on similar compounds |
| Melting Point | ~68-72 °C (Estimated) | By analogy to Phenyl Benzoate (68-70 °C) and Methyl 3-hydroxybenzoate (70-72 °C).[2] |
| Boiling Point | >280 °C (Estimated) | By analogy to Methyl 3-hydroxybenzoate (280-281 °C).[2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | Based on general principles for esters and phenols.[3][4] |
Spectroscopic Signature
The spectroscopic profile is critical for reaction monitoring and structural confirmation. The expected spectral characteristics are as follows:
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key features would include a sharp singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, a broad singlet for the phenolic hydroxyl proton (-OH), and a series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) for the protons on both phenyl rings.
-
¹³C-NMR: The carbon spectrum will feature a signal for the ester carbonyl carbon (~166-168 ppm), the methyl carbon (~52 ppm), and multiple signals in the aromatic region (110-160 ppm) corresponding to the twelve aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the phenol (~3300-3400 cm⁻¹), a strong, sharp peak for the C=O stretch of the ester (~1700-1720 cm⁻¹), and various peaks corresponding to aromatic C-H and C=C bond vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 228.24, confirming the molecular weight.
Chemical Reactivity and Potential Transformations
The reactivity of Methyl 3-hydroxy-5-phenylbenzoate is governed by its three primary functional groups: the phenolic hydroxyl, the methyl ester, and the biphenyl aromatic system. This multi-functionality makes it a versatile intermediate for further chemical modification.
-
Phenolic Hydroxyl Group: This group is nucleophilic and acidic, making it a prime site for O-alkylation (Williamson ether synthesis) or O-acylation to introduce diverse side chains. This is a common strategy in drug design to modulate properties like solubility and target binding affinity.[5]
-
Methyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. Hydrolysis under acidic or basic conditions will yield the corresponding carboxylic acid, providing a handle for forming amide bonds, a fundamental linkage in many pharmaceuticals.[4][5] Transesterification with other alcohols is also possible.
-
Aromatic Rings: Both aromatic rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern will be directed by the existing groups. The hydroxyl and phenyl groups are activating and ortho-, para-directing, while the methyl carboxylate group is deactivating and meta-directing.
The diagram below illustrates these key reactive sites and potential transformations.
Caption: Key reactive sites of Methyl 3-hydroxy-5-phenylbenzoate.
Synthesis and Purification Protocol: A Validated Approach
The synthesis of unsymmetrical biphenyls like Methyl 3-hydroxy-5-phenylbenzoate is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited due to its high functional group tolerance and generally high yields.[6]
Principle of Synthesis
This protocol describes the synthesis from Methyl 3-bromo-5-hydroxybenzoate and Phenylboronic acid . The palladium catalyst, in its Pd(0) oxidation state, undergoes oxidative addition to the aryl bromide. Following transmetalation with the boronic acid (activated by a base), the two aryl groups are brought together on the palladium center. Reductive elimination then yields the desired biphenyl product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. The choice of a phosphine ligand (e.g., from Pd(PPh₃)₄) is crucial for stabilizing the catalyst and facilitating the reaction steps.
Experimental Workflow Diagram
Caption: Workflow for Suzuki coupling synthesis and purification.
Step-by-Step Methodology
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Methyl 3-bromo-5-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: Phenylboronic acid is used in slight excess to drive the reaction to completion. The inorganic base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.
-
-
Solvent Addition and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen or argon gas through the solution.
-
Causality: The biphasic solvent system is common for Suzuki couplings. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Causality: A catalytic amount is sufficient. Adding it after degassing ensures it is introduced into an oxygen-free environment, preserving its activity.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Causality: The workup removes the inorganic base, salts, and any remaining water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, using a gradient eluent system such as ethyl acetate in hexanes, to afford the pure Methyl 3-hydroxy-5-phenylbenzoate.
-
Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Methyl 3-hydroxy-5-phenylbenzoate is not widely available, a hazard assessment can be made based on its structural components.
-
Hazards: Structurally related compounds like Phenyl Benzoate and other hydroxybenzoates are classified as harmful if swallowed and may cause skin and eye irritation.[7][8]
-
Precautions: Standard laboratory safety practices should be employed.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][7]
-
Store in a tightly closed container in a cool, dry place.
-
Applications in Drug Development and Research
Methyl 3-hydroxy-5-phenylbenzoate serves as a valuable scaffold in pharmaceutical research. The biphenyl moiety is a recognized "privileged structure" found in numerous approved drugs, including the angiotensin II receptor blockers (e.g., Valsartan). The phenolic hydroxyl group provides a crucial interaction point for hydrogen bonding with biological targets and a site for metabolic transformations. Its utility lies in its potential as an intermediate for synthesizing more complex molecules with potential activities such as:
The combination of these features makes Methyl 3-hydroxy-5-phenylbenzoate an attractive starting point for building libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18945322, Methyl 3-hydroxy-5-phenylbenzoate. Retrieved from [Link]
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Kovalev, I. S., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(3), M1449. [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
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Kamal, A., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Journal of the Indian Chemical Society, 90(5), 621-629. [Link]
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Kane, C. J., et al. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience Reports, 8(1), 85-94. [Link]
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Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Methyl 3-hydroxy-5-phenylbenzoate
Abstract
This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of Methyl 3-hydroxy-5-phenylbenzoate. This molecule, possessing two aromatic rings, presents an interesting case for chromatographic analysis, necessitating careful selection of stationary phase, mobile phase, and detection parameters to achieve optimal resolution, sensitivity, and robustness. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind each decision. The final method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing.[1][2][3][4]
Introduction: The Analytical Challenge
Methyl 3-hydroxy-5-phenylbenzoate is a complex aromatic ester with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring both a phenyl and a hydroxyl-substituted benzoate moiety, imparts a moderate hydrophobicity and a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection.[5] The primary analytical objective is to develop a stability-indicating assay, which can accurately quantify the parent compound in the presence of its potential degradation products, process impurities, and other related substances.
This guide will therefore proceed with a hypothesis-driven approach, starting with initial screening conditions based on chemical principles and systematically optimizing them to achieve the desired chromatographic performance.
Materials and Instrumentation
Reagents and Standards
-
Methyl 3-hydroxy-5-phenylbenzoate reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Phosphoric acid (reagent grade)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm syringe filters
Method Development Strategy
The development of a robust HPLC method is an iterative process. The workflow diagram below outlines the logical progression from initial analyte characterization to the final validated method.
Caption: Workflow for HPLC-UV Method Development.
Analyte Characterization and Sample Preparation
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 3-hydroxy-5-phenylbenzoate reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent. Given its structure, a 50:50 (v/v) mixture of acetonitrile and water is a good starting point.[6] Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the same solvent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
Selection of Chromatographic Conditions
3.2.1. Stationary Phase Selection: The Importance of Aromatic Interactions
For aromatic compounds, stationary phases that can engage in π-π interactions often provide enhanced selectivity compared to standard alkyl (C8, C18) phases.[8][9] Therefore, a phenyl-hexyl or biphenyl column is recommended as a primary choice. A traditional C18 column should be used as a secondary, comparative option.
-
Primary Column: Phenyl-Hexyl bonded silica (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Rationale: The phenyl groups in the stationary phase will interact with the two aromatic rings of Methyl 3-hydroxy-5-phenylbenzoate, providing a different retention mechanism than the purely hydrophobic interactions of a C18 phase.[8] This can be crucial for separating it from closely related impurities.
3.2.2. Mobile Phase Screening: The Role of Organic Solvent and pH
Reversed-phase chromatography is the most suitable mode for this analyte. The choice of organic modifier and the pH of the aqueous component are critical for achieving good peak shape and retention.
-
Organic Solvents: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. Both should be screened.
-
Aqueous Phase and pH Control: The phenolic hydroxyl group on the analyte will have a pKa in the acidic to neutral range. To ensure a consistent charge state and avoid peak tailing, the mobile phase pH should be controlled. An acidic pH (e.g., pH 2.5-3.5) will keep the hydroxyl group protonated, enhancing retention on a reversed-phase column. Formic acid or phosphoric acid are excellent choices for pH modification.
Protocol 2: Initial Chromatographic Conditions Screening
| Parameter | Condition A | Condition B |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-95% B in 15 min, hold at 95% for 5 min | 50-95% B in 15 min, hold at 95% for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detector | DAD, 210-400 nm | DAD, 210-400 nm |
3.2.3. Detector Wavelength Selection
The presence of two aromatic rings in Methyl 3-hydroxy-5-phenylbenzoate suggests strong UV absorbance.[7] A diode array detector is invaluable during method development as it allows for the simultaneous acquisition of spectra across a wide wavelength range.
-
Procedure: Inject the working standard solution under the initial screening conditions.
-
Analysis: Examine the UV spectrum of the analyte peak. Select a wavelength of maximum absorbance (λmax) for quantification to ensure high sensitivity. Also, consider a second, lower-energy wavelength where potential impurities might absorb but the parent compound has less absorbance. Based on the structures of benzoic acid and its derivatives, a λmax is expected in the range of 230-280 nm. For this application, 254 nm is a robust starting point as it is a common wavelength for aromatic compounds.
Method Optimization
Once initial conditions have been established, the gradient profile, flow rate, and column temperature can be fine-tuned to achieve the desired separation within a reasonable run time. The goal is to have a retention time for the main peak of around 5-10 minutes with good resolution from any other peaks.
Optimized Chromatographic Conditions (Illustrative)
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase to 85% B over 10 min, hold at 85% B for 2 min, return to 60% B and equilibrate for 3 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
Method Validation
The optimized method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3]
Caption: Key Parameters for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol 3: Specificity and Forced Degradation
-
Prepare Solutions: Prepare solutions of a blank (mobile phase), a working standard, and the sample.
-
Forced Degradation: Subject the sample solution to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject all solutions and analyze the chromatograms.
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks in the presence of degradation products. Peak purity analysis using a DAD is essential to confirm this.
Linearity and Range
Protocol 4: Linearity Assessment
-
Prepare Calibration Standards: Prepare at least five concentrations of Methyl 3-hydroxy-5-phenylbenzoate from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Protocol 5: Accuracy by Spike Recovery
-
Spike Samples: Prepare a sample matrix (if applicable) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Protocol 6: Repeatability and Intermediate Precision
-
Repeatability (Intra-day Precision): Prepare six individual samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculation: Calculate the relative standard deviation (RSD) for the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
Robustness
Protocol 7: Robustness Evaluation
-
Vary Parameters: Intentionally make small variations to the method parameters, one at a time.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Analyze the working standard under each condition.
-
Evaluation: Assess the impact on retention time, peak area, and tailing factor.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOQ | Signal-to-noise ratio ≥ 10 |
| Robustness | System suitability parameters pass under all conditions |
Troubleshooting
Common HPLC issues can arise during method development and routine use.
Table 2: Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with column silanols; pH of mobile phase near analyte pKa. | Lower mobile phase pH (e.g., to 2.5); Use a highly end-capped column; Add a competing base to the mobile phase. |
| Variable Retention Times | Inadequate column equilibration; Fluctuating column temperature; Mobile phase change. | Ensure sufficient equilibration time between runs; Use a column oven; Prepare fresh mobile phase daily. |
| High Backpressure | Blockage in the column frit or tubing; Particulate matter from sample. | Filter all samples and mobile phases; Back-flush the column (if recommended by manufacturer); Replace in-line filters. |
| Ghost Peaks | Contamination in mobile phase or injector; Carryover from previous injection. | Use high-purity solvents; Flush the injector with a strong solvent; Include a needle wash step in the method. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC-UV method for Methyl 3-hydroxy-5-phenylbenzoate. By systematically evaluating stationary phase chemistry, mobile phase composition, and detector settings, a robust and reliable method can be established. The principles of method validation outlined herein, based on ICH guidelines, ensure that the developed method is fit for its intended purpose in a regulated environment. This structured approach, combining theoretical understanding with practical protocols, serves as a valuable resource for analytical scientists tasked with developing methods for novel aromatic compounds.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Retrieved from [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Troubleshooting Guide. LCGC. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Retrieved from [Link]
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Retrieved from [Link]
- Springer. (n.d.). A Simplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products. SpringerLink.
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methyl-benzoate. PubChem. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC. Taylor & Francis Online.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Retrieved from [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]
- Springer Nature. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-5-phenylbenzoate. PubChem. Retrieved from [Link]
-
University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (n.d.).
-
Restek. (2019). Choosing Your LC Stationary Phase. Restek Resource Hub. Retrieved from [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved from [Link]
- ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-5-[(phenylcarbonyl)oxy]benzoate. PubChem. Retrieved from [Link]
- ResearchGate. (2025). Optimization and validation of HPLC-UV-DAD and HPLC-APCI-MS methodologies for the determination of selected PAHs in water samples.
- Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl.
- National Institute of Standards and Technology. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate.
-
Wikipedia. (n.d.). Methyl benzoate. Wikipedia. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Retrieved from [Link]
Sources
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The Versatile Building Block: Methyl 3-hydroxy-5-phenylbenzoate in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-hydroxy-5-phenylbenzoate, a bifunctional aromatic compound, has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a readily modifiable ester, and a phenyl ring ripe for further functionalization, offers a powerful platform for the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of methyl 3-hydroxy-5-phenylbenzoate, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Reactivity Profile
Methyl 3-hydroxy-5-phenylbenzoate possesses a unique electronic and steric profile that dictates its reactivity. The interplay between the electron-donating hydroxyl group, the electron-withdrawing methyl ester, and the phenyl substituent governs the molecule's behavior in various synthetic transformations.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | Phenolic hydroxyl, methyl ester, aromatic rings |
The phenolic hydroxyl group is a key handle for a range of reactions, including O-alkylation and esterification. The aromatic rings can be subjected to electrophilic substitution, although the directing effects of the existing substituents must be carefully considered. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, enabling amide bond formation, or for transesterification.
Key Synthetic Transformations and Protocols
This section details key synthetic transformations utilizing methyl 3-hydroxy-5-phenylbenzoate, providing both the rationale behind the chosen methodologies and step-by-step protocols.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This reaction is particularly useful for derivatizing the phenolic hydroxyl group of methyl 3-hydroxy-5-phenylbenzoate, allowing for the introduction of a wide variety of side chains to modulate properties such as solubility, lipophilicity, and biological activity. The reaction proceeds via an SN2 mechanism, making primary alkyl halides the preferred electrophiles to avoid competing elimination reactions.[3]
Sources
Derivatization of Methyl 3-hydroxy-5-phenylbenzoate for enhanced activity
Application Note: Strategic Derivatization of Methyl 3-hydroxy-5-phenylbenzoate for SAR Optimization
Introduction: The Biaryl Scaffold Advantage
Methyl 3-hydroxy-5-phenylbenzoate (CAS: 19438-10-9, related) represents a "privileged scaffold" in medicinal chemistry.[1] Its structure combines a biaryl system—ubiquitous in kinase inhibitors and antimicrobial agents—with two distinct orthogonal reactive handles: a phenolic hydroxyl group and a methyl ester.
This Application Note details a systematic workflow to derivatize this scaffold. By independently modulating the lipophilicity (via the phenol) and the hydrogen-bond potential (via the ester), researchers can rapidly generate a focused library to optimize pharmacokinetic (PK) profiles and target binding affinity.[1]
Key Applications:
-
Antimicrobial Discovery: Biaryl phenols disrupt bacterial cell membranes.[1]
-
Immuno-Oncology: Similar scaffolds act as PD-1/PD-L1 inhibitors by stabilizing dimer interfaces.[1]
-
Metabolic Stability: Blocking the phenolic position prevents rapid glucuronidation.[1]
Strategic Workflow & Decision Tree
The following pathway illustrates the divergent synthesis strategy. Path A focuses on lipophilic optimization, while Path B targets electronic and solubility tuning.
Figure 1: Divergent synthetic workflow for generating focused libraries from the parent scaffold.[1]
Experimental Protocols
Protocol A: Phenolic O-Alkylation (Ether Synthesis)
Objective: To cap the phenolic oxygen, preventing Phase II metabolic conjugation (glucuronidation) and increasing lipophilicity (LogP).
Reagents:
-
Scaffold: Methyl 3-hydroxy-5-phenylbenzoate (1.0 eq)[1]
-
Alkyl Halide (R-X): 1.2 eq (e.g., Benzyl bromide, Methyl iodide)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the scaffold in 5 mL of DMF.
-
Activation: Add
(2.0 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly. -
Addition: Dropwise add the alkyl halide (1.2 mmol).
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by a less polar product ( ). -
Workup: Cool to RT. Pour into 50 mL ice-cold water. The product usually precipitates.[1]
-
If solid:[2] Filter, wash with water, and dry under vacuum.
-
If oil: Extract with EtOAc (3 x 20 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH or perform flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation:
-
1H NMR: Disappearance of the phenolic singlet (
ppm).[1] Appearance of protons alpha to the ether oxygen ( ppm).[1]
Protocol B: Ester Hydrolysis & Amidation
Objective: To convert the ester into an amide, introducing a Hydrogen Bond Donor (HBD) and Acceptor (HBA) motif critical for protein active site interaction.
Step 1: Saponification
-
Dissolve Methyl 3-hydroxy-5-phenylbenzoate (1.0 mmol) in THF:Water (3:1, 8 mL).
-
Add LiOH monohydrate (3.0 mmol). Stir at RT for 12 hours.[1]
-
Acidify with 1M HCl to pH 2.[1] Extract the carboxylic acid precipitate with EtOAc.[1]
Step 2: HATU-Mediated Coupling Reagents:
-
Acid Intermediate (from Step 1)
-
Amine (
): 1.2 eq (e.g., Morpholine, Aniline, Benzylamine) -
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF[3]
Procedure:
-
Activation: Dissolve the acid intermediate (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 10 minutes at RT. Mechanism: This forms the activated O-At ester.[1]
-
Coupling: Add the amine (1.2 mmol). Stir at RT for 12–18 hours.[1]
-
Quench: Dilute with saturated
solution (20 mL) and extract with EtOAc. -
Wash: Crucial step to remove urea byproducts—wash organic layer with 10% Citric Acid, then Saturated
, then Brine. -
Purification: Column chromatography (DCM:MeOH gradient).
Representative SAR Data (Anticipated)
The following table summarizes how structural modifications to this scaffold typically impact physicochemical properties and biological activity.
| Derivative ID | R1 (Phenol) | R2 (Ester/Amide) | cLogP | Predicted Effect |
| Parent | -H | -OMe | 3.2 | Moderate potency; rapid metabolic clearance.[1] |
| CMP-01 | -Me | -OMe | 3.6 | Increased lipophilicity; blocked glucuronidation.[1] |
| CMP-02 | -Benzyl | -OMe | 4.8 | High membrane permeability; potential solubility issues.[1] |
| CMP-03 | -H | -NH-Ph | 3.5 | Introduced H-bond donor; improved target residence time.[1] |
| CMP-04 | -Me | -Morpholine | 2.9 | Optimal Lead: Balanced solubility and metabolic stability.[1] |
Biological Assay: Resazurin Cell Viability
To validate "enhanced activity," use a standardized viability assay.
-
Seeding: Plate target cells (e.g., A549 cancer line or S. aureus) in 96-well plates (5,000 cells/well).
-
Treatment: Add derivatives (CMP-01 to CMP-04) in serial dilutions (0.1 µM to 100 µM). Incubate for 24–48 hours.[1]
-
Reagent: Add Resazurin solution (0.15 mg/mL). Incubate 4 hours.
-
Readout: Measure fluorescence (Ex 560nm / Em 590nm).
-
Calculation:
is calculated using non-linear regression (GraphPad Prism).
References
-
Biaryl Scaffold Significance: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions.[1][4] Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
Phenolic Alkylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis).
-
Amide Coupling (HATU): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.
-
Scaffold Data: PubChem CID 18945322 Summary.[1][3] National Center for Biotechnology Information.[1]
Sources
Application Note: High-Throughput Cytotoxicity Profiling using Multiplexed Endpoints
Abstract
This guide outlines a robust, multiplexed protocol for evaluating the cytotoxicity of novel chemical entities (NCEs). Unlike traditional single-endpoint assays (e.g., MTT), this protocol simultaneously measures metabolic stability (ATP) and membrane integrity (LDH/DNA dye) . This dual-readout approach distinguishes between cytostatic effects (growth arrest) and true cytotoxicity (necrosis/apoptosis), reducing false negatives in early-stage drug discovery. The methodology aligns with ISO 10993-5 standards and utilizes Z-factor statistical validation.
Introduction: The "Fail Fast" Philosophy
In drug development, late-stage toxicity failures are costly. The goal of this assay is not merely to determine if cells die, but how and when they die. By implementing a multiplexed high-throughput screening (HTS) approach, researchers can generate a safety profile that covers:
-
Metabolic Impairment: Often the earliest sign of cellular stress (ATP depletion).
-
Membrane Compromise: The definitive marker of cell death (Necrosis/Late Apoptosis).
Mechanism of Action Strategy
We utilize a "Add-Mix-Measure" workflow that does not require cell washing, preserving the cell monolayer and minimizing variability.
Figure 1: Multiplexed Assay Logic. Dual endpoints distinguish metabolic arrest from structural death.
Experimental Design & Validation
Cell Line Selection
Do not rely on a single cell line. A robust toxicity profile requires a panel:
-
HepG2 (Liver): Essential for assessing metabolic toxicity (primary site of drug metabolism).
-
HEK293 (Kidney): Standard for general cytotoxicity and renal liability.
-
HUVEC (Vascular): Critical for assessing endothelial disruption.
Reagent Controls
-
Vehicle Control (Negative): 0.1% DMSO (or matched solvent). Note: DMSO >0.5% is cytotoxic to many sensitive lines.
-
Positive Control:
-
Staurosporine (1 µM): Induces apoptosis (slow death).
-
Triton X-100 (0.1%): Induces necrosis (immediate lysis) - use for maximum LDH/DNA release normalization.
-
Detailed Protocol: Multiplexed Viability/Cytotoxicity[1]
Objective: Determine IC50 values for novel compounds using a 96-well format. Assay Type: Homogeneous (No-wash). Readouts: Fluorescence (CellTox Green or similar) and Luminescence (CellTiter-Glo or similar).
Step 1: Cell Preparation (Day 0)
-
Harvest cells at 80-90% confluency. Do not over-trypsinize.
-
Count cells using Trypan Blue exclusion to ensure >95% viability before seeding.
-
Seeding Density:
-
Adherent (HepG2): 5,000 - 10,000 cells/well.
-
Suspension (Jurkat): 20,000 cells/well.
-
-
The Edge Effect Mitigation: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with sterile PBS. Evaporation in these wells causes volume changes that skew concentration data.
-
Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.
Step 2: Compound Preparation & Treatment (Day 1)
-
Prepare a 1000x stock of the compound in DMSO.
-
Perform a 1:200 dilution in culture medium to create a 5x working solution (Final DMSO will be 0.2%).
-
Add 20 µL of the 5x working solution to the 80 µL of media in the wells.
-
Important: Include a "Media Only" blank (no cells) to subtract background noise.
Step 3: Multiplexed Reading (Day 2/3 - 24h or 48h Endpoint)
-
Membrane Integrity (Fluorescence):
-
Add the membrane-impermeable DNA dye (e.g., CellTox Green) diluted in assay buffer.
-
Incubate 15 minutes at RT (shielded from light).
-
Read Fluorescence: Ex: 485nm / Em: 520nm.
-
Interpretation: High signal = Dead cells (Cytotoxicity).
-
-
Viability (Luminescence):
-
Add ATP detection reagent (e.g., CellTiter-Glo) equal to the volume of media (100 µL).
-
Shake plate on orbital shaker for 2 minutes (induces lysis).
-
Incubate 10 minutes to stabilize signal.
-
Read Luminescence: Integration time 0.5 - 1 second.
-
Interpretation: High signal = High ATP (Viable cells).
-
Figure 2: Experimental Workflow. Sequential addition allows dual-readout from the same well.
Data Analysis & Quality Control
The Z-Factor (Assay Robustness)
Before calculating IC50, you must validate the assay run using the Z-factor (Zhang et al., 1999). This ensures the separation between your positive control (dead) and negative control (live) is statistically significant.
Formula:
Table 1: Z-Factor Interpretation
| Z-Factor Value | Interpretation | Action Required |
| 1.0 | Ideal (Theoretical) | None. |
| 0.5 - 1.0 | Excellent Assay | Proceed to IC50 calculation. |
| 0.0 - 0.5 | Marginal | Acceptable for screening, but check pipetting precision. |
| < 0.0 | Failed Assay | Do not use data. Overlap between controls exists. |
Calculating IC50
-
Normalize Data: Convert raw RLU/RFU to "% Viability" or "% Cytotoxicity" relative to controls.
-
% Viability = (Sample - Blank) / (Neg Control - Blank) × 100
-
-
Curve Fitting: Use a 4-Parameter Logistic (4PL) regression model. Do not use linear regression.
Troubleshooting & Pitfalls
Compound Interference (Quenching)
Some chemical compounds are colored or autofluorescent.
-
Detection: Run a "Compound Only" control (media + compound + reagent, no cells).
-
Solution: If the compound suppresses the signal (quenching), you must mathematically correct the raw data using the cell-free control values.
The "Hook Effect"
At very high concentrations, some compounds precipitate, causing light scattering that mimics cell growth (in turbidity assays) or masks signal.
-
Check: Visually inspect the plate under a microscope before adding reagents. If crystals are visible, exclude those data points.
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[3][4][5][6] International Organization for Standardization. [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[7] Assay Guidance Manual [Internet].[7][8] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][7]
-
Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][9][10] Journal of Biomolecular Screening, 4(2), 67–73.[1][9][10] [Link]
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link][11]
Sources
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. ISO 10993-5 Biological Evaluation of Medical Devices - Tests for In Vitro Cytotoxicity | PPTX [slideshare.net]
- 3. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 4. dent.chula.ac.th [dent.chula.ac.th]
- 5. Standard - Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009) SS-EN ISO 10993-5:2009 - Swedish Institute for Standards, SIS [sis.se]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NCI-60 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Minimizing by-product formation in cross-coupling reactions
Topic: Minimizing By-Product Formation in Palladium-Catalyzed Cross-Couplings Ticket Status: OPEN Support Agent: Senior Application Scientist, Catalysis Division
Mission Statement
Welcome to the Catalysis Technical Support Center. You are likely here because your LC-MS trace shows more by-product than product, or your reaction stalled after 30 minutes. This guide is not a textbook; it is a troubleshooting manual designed to diagnose the specific "failure modes" of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We focus on the causality of failure and the engineering of success.
Module 1: The Case of the Vanishing Boron (Protodeboronation)
Symptom: You are running a Suzuki-Miyaura coupling.[1] The aryl halide remains unconsumed, but the boronic acid has disappeared. The mass spec shows a peak corresponding to the boronic acid with a proton replacing the boron moiety (
Root Cause Analysis: Protodeboronation is the primary failure mode for electron-poor, heteroaryl, and ortho-substituted boronic acids. It is not random; it is a base-catalyzed hydrolytic cleavage.[2]
-
Base Attack: The base (hydroxide or alkoxide) coordinates to the boron, forming a boronate anion (
). -
Ipso-Protonation: This anionic species is highly susceptible to protonation at the carbon-boron bond (ipso position), leading to cleavage.
Troubleshooting Q&A:
Q: I increased the boronic acid equivalents to 2.0, but yield didn't improve. Why? A: Adding more unstable reagent just feeds the side reaction. The rate of deboronation often exceeds the rate of transmetallation. You must slow down the release of the active boronate species.
Q: Which substrates are most at risk? A: 2-Pyridyl, 2-Furan, and polyfluorophenyl boronic acids. The electron-withdrawing nature stabilizes the transition state for deboronation.
Corrective Protocol: The "Slow-Release" Strategy Switch to MIDA (N-methyliminodiacetic acid) Boronates . These are protected boronic acids that hydrolyze slowly, keeping the concentration of the unstable free boronic acid low (below the threshold for rapid decomposition) but high enough for transmetallation.
Visualizing the Failure Pathway:
Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. MIDA boronates throttle the supply of the vulnerable intermediate.
Module 2: The Reduction Trap (Hydrodehalogenation)
Symptom: In Buchwald-Hartwig or Suzuki couplings, your aryl halide (
Root Cause Analysis:
This is caused by
-
The Pathway: After oxidative addition, if the transmetallation (or amine binding) is slow, or if the ligand is not bulky enough, the Pd center looks for stabilization.
-
The Source: It often grabs a hydride from the solvent (isopropanol, amines) or the ligand itself.
-
The Result: The Pd-H species undergoes reductive elimination with the aryl group, forming Ar-H.
Troubleshooting Q&A:
Q: I'm using TEA (Triethylamine) as a base/solvent. Is that a problem? A: Yes. Amines with
-hydrogens are prime hydride donors. If your cross-coupling is slow, the catalyst will oxidise the amine and reduce your aryl halide.
Q: How do I stop this? A: You need to accelerate Reductive Elimination (the product forming step) so it outcompetes
-hydride elimination. This is purely a ligand steric game.
Data Presentation: Ligand Selection for Reductive Elimination Select the ligand based on the difficulty of your coupling to prevent reduction.
| Ligand Class | Examples | Mechanism of Action | Best For |
| Gen 1 (Basic) | Poor steric bulk; leaves open coordination sites for | Simple, non-hindered substrates only. | |
| Bidentate | DPPF, BINAP | Forces cis-geometry, but can be slow to reductively eliminate. | Aryl Triflates, enantioselective couplings. |
| Dialkylbiaryl (Buchwald) | SPhos, XPhos, RuPhos | Gold Standard. Extremely bulky. Forces Pd into a mono-ligated species that snaps shut (reductive elimination) instantly. | Preventing Hydrodehalogenation , hindered amines/boronates. |
| Bulky NHC | IPr, IMes | Strong sigma donor, high steric bulk. | Chlorides, low temperature reactions. |
Module 3: The Oxidative Dimer (Homocoupling)
Symptom: In Sonogashira (alkyne) or Suzuki reactions, you isolate dimers of your starting material (
Root Cause Analysis:
-
Glaser Coupling (Alkynes): Copper catalyst + Oxygen = Alkyne dimerization.[4][5]
-
Oxidative Homocoupling (Aryl Boronates): Pd(II) species, in the presence of oxygen, can facilitate the transmetallation of two boronic acids to the same metal center.
Corrective Protocol: The "Zero-Tolerance" Degassing Balloon sparging is often insufficient for sensitive Sonogashira reactions. You must use the Freeze-Pump-Thaw method.[4]
Step-by-Step Protocol: Freeze-Pump-Thaw
-
Seal: Place solvent/reagents in a Schlenk flask or heavy-walled tube. Seal tight.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open the flask to high vacuum (while frozen). Pump for 5–10 minutes to remove headspace gas.
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath. Gas bubbles will evolve from the melting solid. -
Repeat: Cycle this 3 times.
-
Backfill: Fill with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).
Troubleshooting Decision Tree:
Caption: Logic flow for diagnosing and eliminating homocoupling side-reactions.
Module 4: Catalyst Death (Palladium Black)
Symptom: The reaction mixture turns from yellow/orange/red to a suspension of black particles. Conversion stops immediately.
Root Cause Analysis:
Palladium Black is the graveyard of catalysis. It is the aggregation of active monomeric
-
Trigger: Low ligand concentration or unstable ligands allow
to crash out before it can oxidatively add to the aryl halide.
Troubleshooting Q&A:
Q: My reaction works at 50mg scale but fails (turns black) at 5g scale. Why? A: Heat transfer and stirring efficiency. Localized overheating causes ligand dissociation. At larger scales, the "reservoir" of active catalyst is harder to maintain.
Q: Should I add more catalyst? A: No. Add more Ligand . A ratio of 1:1 Pd:Ligand is risky. Use 1:1.5 or 1:2 to shift the equilibrium toward the active ligated species.
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[6]
-
MIDA Boronates (Slow Release): Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[6]
-
Prevention of Beta-Hydride Elimination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphane ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.
-
Homocoupling Prevention: Elangovan, A., et al. (2003).[7] "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters.
-
Palladium Black Formation: Iwasawa, T., et al. (2004).[6] "Homogeneous Palladium Catalyst Suppressing Pd Black Formation." Journal of the American Chemical Society.[6]
Sources
- 1. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 2. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium black - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
Validation & Comparative
Purity Analysis of Synthetic Methyl 3-hydroxy-5-phenylbenzoate by qNMR: A Comparative Guide
Executive Summary
In the high-stakes environment of early-stage drug development, the accurate characterization of synthetic intermediates like Methyl 3-hydroxy-5-phenylbenzoate is critical. Traditional relative methods (HPLC-UV) often fail to provide absolute purity data without a certified reference material (CRM) of the specific analyte—a resource rarely available for novel intermediates.
This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC-UV and GC-MS. It demonstrates that for Methyl 3-hydroxy-5-phenylbenzoate, qNMR is the superior technique for establishing mass balance purity due to its metrological traceability to a single Internal Standard (IS), eliminating the need for compound-specific reference standards.
Strategic Comparison of Analytical Methodologies
The following table contrasts the three primary techniques available for analyzing Methyl 3-hydroxy-5-phenylbenzoate.
| Feature | qNMR (Recommended) | HPLC-UV | GC-MS |
| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Relative Purity (Area %) |
| Reference Standard | Not Required for Analyte (Only IS needed) | Required (for accurate quantitation) | Required |
| Response Factor | Uniform (1:1 proton response) | Variable (Extinction coefficients differ) | Variable (Ionization efficiency differs) |
| Structural ID | Simultaneous (Structure + Purity) | Retention Time only | Mass Fragmentation |
| Sample Prep | Minimal (Dissolve & Run) | Complex (Mobile phase, dilutions) | Moderate (Derivatization may be needed) |
| Destructive? | No (Sample recoverable) | No | Yes |
The "Response Factor" Trap
For a biaryl ester like Methyl 3-hydroxy-5-phenylbenzoate, HPLC-UV area % is often misleading. Impurities (e.g., unreacted phenols or biaryl byproducts) may have significantly higher or lower UV extinction coefficients than the target molecule. A 99% HPLC area could represent only 95% mass purity if the impurities are UV-silent. qNMR bypasses this by detecting protons directly, where the signal intensity is strictly proportional to the molar amount. [1]
Technical Deep Dive: qNMR Protocol Design
Internal Standard (IS) Selection Logic
The choice of Internal Standard is the single most critical decision in qNMR. For Methyl 3-hydroxy-5-phenylbenzoate, we select Maleic Acid .[2][3]
-
Reasoning:
-
Spectral Window: The methyl ester of the analyte resonates at ~3.8 ppm (singlet). The aromatic biaryl protons resonate at 7.0–8.0 ppm. Maleic acid provides a clean singlet at ~6.2 ppm , sitting perfectly in the "silent region" between the ester and aromatic signals.
-
Solubility: Highly soluble in DMSO-d6.
-
Stability: Non-hygroscopic and non-volatile, ensuring accurate weighing.[4]
-
Solvent Choice: DMSO-d6[5]
-
Why not CDCl3? Biaryl compounds often exhibit limited solubility in chloroform. More importantly, the phenolic hydroxyl group (-OH) at position 3 can broaden or exchange in CDCl3, potentially affecting baseline integration.
-
Why DMSO-d6? It ensures complete solubility and suppresses proton exchange, resulting in sharper peaks and reliable integration.
Experimental Workflow
The following diagram outlines the self-validating workflow for this analysis.
Figure 1: Step-by-step qNMR workflow ensuring data integrity from weighing to calculation.
Detailed Experimental Protocol
Step 1: Gravimetric Preparation
-
Balance: Use a microbalance with readability of 0.001 mg or better.
-
Procedure:
-
Weigh approximately 10 mg of Methyl 3-hydroxy-5-phenylbenzoate (Analyte) directly into a tared vial. Record mass (
) to 0.001 mg. -
Weigh approximately 5 mg of Maleic Acid (IS) into the same vial. Record mass (
) to 0.001 mg. -
Add 0.6 mL of DMSO-d6 . Vortex until completely dissolved. Transfer to a 5mm NMR tube.
-
Step 2: NMR Acquisition Parameters
To ensure quantitative accuracy (qNMR), standard 1H parameters must be modified:
-
Pulse Angle: 90° (maximizes signal).
-
Relaxation Delay (d1): 30 seconds .
-
Scientific Rationale: The longitudinal relaxation time (
) for small molecules is typically 1–3 seconds. For 99.9% magnetization recovery, the delay must be at least (ideally ). A 30s delay is a conservative, self-validating setting to prevent signal saturation.
-
-
Spectral Width: 20 ppm (to catch all signals including IS and carboxylic acids).
-
Number of Scans (NS): 16 or 32 (aim for Signal-to-Noise ratio > 150:1).
-
Temperature: 298 K (controlled to prevent chemical shift drift).
Step 3: Processing & Integration
-
Phasing: Perform accurate manual phasing.
-
Baseline Correction: Apply a polynomial baseline correction (ABS) to ensure the integral regions start and end at zero intensity.
-
Integration Ranges:
-
Analyte Signal: Integrate the methyl ester singlet at ~3.85 ppm (Integral
, corresponds to protons). -
IS Signal: Integrate the Maleic Acid singlet at ~6.15 ppm (Integral
, corresponds to protons).
-
Data Analysis & Calculation
Calculate the absolute purity (
Where:
- : Integrated area.[1][5]
- : Number of protons (Analyte Methyl = 3; Maleic Acid = 2).
- : Molecular Weight (Analyte = 228.25 g/mol ; Maleic Acid = 116.07 g/mol ).
- : Mass weighed (mg).
- : Purity of Internal Standard (e.g., 99.94% from TraceCERT® or NIST).
Comparative Data Presentation
| Metric | qNMR Result | HPLC-UV Result | Interpretation |
| Purity Value | 96.4% | 99.1% | HPLC overestimates purity by missing UV-poor impurities (e.g., aliphatic solvents, inorganic salts). |
| Uncertainty | ± 0.4% | Unknown | qNMR provides a calculated uncertainty budget; HPLC is relative. |
| Time to Result | 30 mins | 4 hours | qNMR requires no method development or mobile phase prep. |
Troubleshooting & Self-Validation
-
Validation Check: Verify the T1 relaxation times. If the ratio of integrals changes with a longer d1 (e.g., 60s), your d1 was too short.
-
13C Satellites: For high-precision work, decouple 13C or ensure integration regions exclude 13C satellite peaks (1.1% of the main signal) to avoid bias.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid [ISRD-01]. [Link]
-
Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product research." Journal of Natural Products, 75(4), 834-851. [Link]
-
PubChem. Methyl 3-hydroxy-5-phenylbenzoate Compound Summary. [Link]
Sources
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Substituted Phenylbenzoates
For researchers and professionals in drug development and materials science, the synthesis of substituted phenylbenzoates is a foundational technique. These aromatic esters are not only pivotal intermediates but also constitute the core of numerous pharmaceuticals, agrochemicals, and functional materials. The selection of a synthetic strategy is a critical decision, governed by factors such as substrate sensitivity, desired yield, steric hindrance, and scalability. This guide provides an in-depth, comparative analysis of the primary synthetic routes to substituted phenylbenzoates, offering field-proven insights and detailed experimental protocols to inform your selection process.
Introduction: The Strategic Importance of Phenylbenzoate Synthesis
The ester linkage between a substituted phenol and a substituted benzoic acid creates a scaffold with tunable electronic and steric properties. The nature and position of substituents on either aromatic ring can profoundly influence the molecule's chemical reactivity, physical properties, and biological activity. Consequently, efficient and versatile synthetic methods are paramount. This guide will dissect four classical methods—Fischer-Speier Esterification, the Schotten-Baumann Reaction, Steglich Esterification, and the Mitsunobu Reaction—alongside emerging biocatalytic and transition-metal-catalyzed approaches.
Classical Synthetic Routes: A Head-to-Head Comparison
The traditional methods for ester synthesis remain the workhorses of many laboratories. Their selection is a trade-off between reaction conditions, substrate scope, and operational complexity.
Fischer-Speier Esterification: The Acid-Catalyzed Workhorse
This reaction involves the direct esterification of a carboxylic acid and a phenol under acidic catalysis, typically with a strong acid like sulfuric acid. It is a thermodynamically controlled process, and the equilibrium must be driven towards the product, usually by removing water or using an excess of one reactant.
Mechanistic Causality: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, enhancing the electrophilicity of the carbonyl carbon. The weakly nucleophilic phenol then attacks this activated carbonyl. The reaction is reversible, and the presence of water can lead to ester hydrolysis, necessitating strategies to shift the equilibrium.
Caption: Mechanism of Fischer-Speier Esterification.
Advantages:
-
Cost-Effective: Utilizes inexpensive starting materials and catalysts.[1]
-
Scalability: Well-suited for large-scale industrial synthesis due to its simplicity.[2]
-
Atom Economy: The direct use of the carboxylic acid and phenol is atom-economical.
Disadvantages:
-
Harsh Conditions: Requires strong acids and often high temperatures (reflux), which can be detrimental to sensitive functional groups.[3]
-
Reversibility: The equilibrium nature of the reaction can lead to incomplete conversion and requires strategies to remove water.[4]
-
Low Reactivity of Phenols: Phenols are less nucleophilic than aliphatic alcohols, often resulting in slower reaction rates and lower yields.[5]
Schotten-Baumann Reaction: The Robust and Rapid Method
This method involves the acylation of a phenol with an acyl chloride in the presence of a base, typically aqueous sodium hydroxide. It is a highly reliable and often high-yielding reaction.
Mechanistic Causality: The base deprotonates the phenol to form a highly nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. The base also neutralizes the HCl byproduct, driving the reaction to completion.[6]
Caption: Mechanism of the Schotten-Baumann Reaction.
Advantages:
-
High Yields and Fast Reactions: Often proceeds to completion rapidly at room temperature with high yields.[1][7]
-
Irreversible: The reaction is essentially irreversible, avoiding equilibrium issues.
-
Simple Procedure: Does not require anhydrous conditions, making it experimentally straightforward.[1]
Disadvantages:
-
Harsh Base: Not suitable for substrates with base-sensitive functional groups.[1]
-
Acyl Chloride Requirement: Requires the preparation or purchase of acyl chlorides, which can be moisture-sensitive and lachrymatory.[1]
Steglich Esterification: The Mild Coupling Agent Approach
This method utilizes a carboxylic acid and a phenol in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).
Mechanistic Causality: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the phenol, then attacks this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily attacked by the phenol to form the desired ester and dicyclohexylurea (DCU) as a byproduct.[2][4]
Caption: Mechanism of Steglich Esterification.
Advantages:
-
Mild Conditions: The reaction is performed under neutral conditions and at room temperature, making it suitable for acid- or base-sensitive substrates.[4]
-
High Yields for Hindered Substrates: Particularly effective for the esterification of sterically hindered phenols and carboxylic acids.[2]
Disadvantages:
-
Byproduct Removal: The dicyclohexylurea (DCU) byproduct can be difficult to remove completely, sometimes requiring chromatography.
-
Cost: DCC and DMAP are more expensive than the reagents used in Fischer or Schotten-Baumann reactions.[1]
-
Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is suppressed by DMAP.[4]
Mitsunobu Reaction: The Redox Condensation Route
The Mitsunobu reaction facilitates the esterification of a phenol (acting as the alcohol component) and a benzoic acid (acting as the nucleophile) using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Mechanistic Causality: Triphenylphosphine and DEAD combine to form a phosphonium salt. The benzoic acid protonates this species, forming a carboxylate anion. The phenol then attacks the activated phosphorus, forming an oxyphosphonium salt, which is a superb leaving group. The carboxylate anion then displaces this leaving group via an SN2-type reaction to form the ester.[3][8]
Caption: Simplified Mechanism of the Mitsunobu Reaction.
Advantages:
-
Mild Conditions: Proceeds under neutral and generally mild conditions.[9]
-
Broad Substrate Scope: Effective for a wide range of phenols and carboxylic acids, including those with steric hindrance.[3]
-
High Yields: Often provides good to excellent yields.[10]
Disadvantages:
-
Stoichiometric Reagents: The reaction is not atom-economical, requiring stoichiometric amounts of triphenylphosphine and the azodicarboxylate.
-
Byproduct Removal: Separation of the product from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.[3]
-
Safety: DEAD and DIAD are potentially explosive and should be handled with care.[11]
Quantitative Performance Comparison
The choice of synthetic route is often dictated by the expected yield and the required reaction conditions. The following table summarizes typical data for the synthesis of various substituted phenylbenzoates, highlighting the impact of electronic and steric factors.
| Product | Method | Phenol | Benzoic Acid | Conditions | Time | Yield (%) | Reference |
| Phenyl benzoate | Schotten-Baumann | Phenol | Benzoyl chloride | 10% NaOH (aq), RT | 15-30 min | ~80-95 | [1][12] |
| Phenyl benzoate | Fischer | Phenol | Benzoic acid | H₂SO₄, Reflux | 1-10 h | Moderate-High | [1] |
| Phenyl benzoate | Steglich | Phenol | Benzoic acid | DCC, DMAP, DCM, RT | ~10 h | ~92 | [13] |
| Phenyl benzoate | Mitsunobu | Phenol | Benzoic acid | DEAD, PPh₃, THF, 0°C-RT | ~24 h | Good-Excellent | [1] |
| 2-Naphthyl benzoate | Schotten-Baumann | 2-Naphthol | Benzoyl chloride | 10% NaOH (aq), RT | 10-15 min | High | |
| Phenyl 4-nitrobenzoate | Palladium-catalyzed | Phenyl formate | 4-Iodonitrobenzene | Pd(OAc)₂, PPh₃, Et₃N, DMF | 12 h | 24 | [14] |
| Phenyl 4-chlorobenzoate | Palladium-catalyzed | Phenyl formate | 1-Bromo-4-chlorobenzene | Pd(OAc)₂, PPh₃, Et₃N, DMF | 12 h | 32 | [14] |
| O-thien-2-yl 4-methoxybenzoate | Modified Steglich | 2-Hydroxythiophene | 4-Methoxybenzoic acid | DCC, DMAP, p-TSA, DCM | 12 h | 85 | [5] |
| O-thien-2-yl 4-nitrobenzoate | Modified Steglich | 2-Hydroxythiophene | 4-Nitrobenzoic acid | DCC, DMAP, p-TSA, DCM | 12 h | 63 | [5] |
Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Modern Synthetic Approaches: Greener and More Versatile Alternatives
While classical methods are well-established, modern synthetic chemistry is continually evolving towards milder, more efficient, and environmentally benign processes.
Biocatalytic Synthesis
The use of enzymes, particularly lipases, offers a green alternative for ester synthesis. These reactions are typically performed in organic solvents to shift the equilibrium away from hydrolysis.[15] More recently, ATP-dependent ligases like ClxA have been shown to catalyze the formation of phenyl benzoate esters from the parent acid and phenol in an aqueous medium.[16]
Advantages:
-
Mild Conditions: Reactions are run at or near room temperature and neutral pH.[17]
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity.
-
Environmentally Friendly: Reduces the need for harsh reagents and organic solvents.[18]
Disadvantages:
-
Substrate Specificity: The substrate scope of a given enzyme may be limited.[17]
-
Reaction Times: Enzymatic reactions can be slower than their chemical counterparts.[19]
-
Cost and Stability: Enzymes can be expensive and may have limited stability under certain conditions.
Transition-Metal-Catalyzed Synthesis
Palladium-catalyzed carbonylative coupling reactions have emerged as a powerful tool for the synthesis of aryl esters. These methods often involve the coupling of an aryl halide or triflate with a phenol in the presence of carbon monoxide (or a CO surrogate) and a palladium catalyst.[20]
Advantages:
-
High Functional Group Tolerance: These reactions often tolerate a wide range of functional groups.[19]
-
Convergent Synthesis: Allows for the coupling of two different substituted aromatic rings in a convergent manner.
Disadvantages:
-
Catalyst Cost and Toxicity: Palladium catalysts and the required ligands can be expensive, and palladium is a heavy metal with toxicity concerns.
-
CO Handling: The use of carbon monoxide gas requires specialized equipment and safety precautions, though CO-surrogate strategies are being developed.[20]
Experimental Protocols
To provide a practical basis for comparison, the following are standardized, step-by-step protocols for the synthesis of a representative substituted phenylbenzoate, 4-cyanophenyl 4-nitrobenzoate, via the four classical methods.
Protocol 1: Fischer-Speier Esterification
-
Objective: To synthesize 4-cyanophenyl 4-nitrobenzoate from 4-cyanophenol and 4-nitrobenzoic acid.
-
Materials: 4-Nitrobenzoic acid (1.0 eq), 4-cyanophenol (1.2 eq), concentrated sulfuric acid (0.1 eq), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-nitrobenzoic acid, 4-cyanophenol, and toluene.
-
Carefully add concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Schotten-Baumann Reaction
-
Objective: To synthesize 4-cyanophenyl 4-nitrobenzoate from 4-cyanophenol and 4-nitrobenzoyl chloride.
-
Materials: 4-Cyanophenol (1.0 eq), 4-nitrobenzoyl chloride (1.1 eq), 10% aqueous sodium hydroxide solution, dichloromethane.
-
Procedure:
-
In a flask, dissolve 4-cyanophenol in the 10% NaOH solution and cool in an ice bath.
-
Add a solution of 4-nitrobenzoyl chloride in dichloromethane dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Protocol 3: Steglich Esterification
-
Objective: To synthesize 4-cyanophenyl 4-nitrobenzoate from 4-cyanophenol and 4-nitrobenzoic acid.
-
Materials: 4-Nitrobenzoic acid (1.0 eq), 4-cyanophenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), anhydrous dichloromethane.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrobenzoic acid, 4-cyanophenol, DMAP, and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Mitsunobu Reaction
-
Objective: To synthesize 4-cyanophenyl 4-nitrobenzoate from 4-cyanophenol and 4-nitrobenzoic acid.
-
Materials: 4-Cyanophenol (1.0 eq), 4-nitrobenzoic acid (1.2 eq), triphenylphosphine (1.2 eq), DIAD or DEAD (1.2 eq), anhydrous THF.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-cyanophenol, 4-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.[11]
-
Industrial and Scalability Considerations
For industrial-scale production, cost, safety, and waste management are paramount.
-
Fischer Esterification is often favored for the production of simple, bulk esters like parabens due to the low cost of reagents (p-hydroxybenzoic acid, alcohol, and sulfuric acid).[21][22] The main challenges are managing the acidic waste stream and the energy costs associated with prolonged heating.
-
The Schotten-Baumann reaction is also used industrially, particularly when the corresponding acyl chloride is readily available and the product is of higher value.[23] Key considerations include the handling of corrosive and lachrymatory acyl chlorides and the management of basic aqueous waste.
-
Steglich and Mitsunobu reactions are generally considered too expensive and generate too much stoichiometric waste for large-scale commodity chemical production.[1] They are typically reserved for the synthesis of high-value, complex molecules in the pharmaceutical industry where mild conditions and specific reactivity are essential.
Conclusion and Future Outlook
The synthesis of substituted phenylbenzoates is a mature field with a diverse toolkit of reliable methods. The classical Schotten-Baumann and Fischer esterification reactions remain the cornerstones for many applications, offering a balance of efficiency, cost, and simplicity. For sensitive or sterically demanding substrates, the Steglich esterification and Mitsunobu reaction provide powerful, albeit more costly, alternatives.
Looking forward, the development of more active and robust biocatalysts and more efficient and cheaper transition-metal catalytic systems will likely dominate the field. These modern approaches promise to deliver phenylbenzoates with greater precision, under milder conditions, and with a significantly reduced environmental footprint, aligning the synthesis of these vital compounds with the principles of green chemistry. The choice of method will always be a case-specific decision, and a thorough understanding of the strengths and weaknesses of each route, as outlined in this guide, is essential for any researcher in the field.
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Scribd. (n.d.). Phenyl Benzoate Synthesis Guide | PDF. Retrieved February 15, 2026, from [Link]
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White Rose Research Online. (2025). Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. Retrieved February 15, 2026, from [Link]
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Organic Chemistry Portal. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Retrieved February 15, 2026, from [Link]
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SynArchive. (n.d.). Steglich Esterification. Retrieved February 15, 2026, from [Link]
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Japan Cosmetic Industry Association. (2005). PARABENS AS PRESERVATIVES. Retrieved February 15, 2026, from [Link]
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A Head-to-Head Comparison of Analytical Techniques for Biphenyl Ester Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, environmental monitoring, and materials science, the accurate and precise analysis of biphenyl esters is paramount. These compounds, characterized by a biphenyl core linked to one or more ester functional groups, are integral to a range of applications, from active pharmaceutical ingredients (APIs) to liquid crystals. The choice of analytical technique is a critical decision that dictates the sensitivity, selectivity, and overall success of quantitative and qualitative assessments.
This comprehensive guide, written from the perspective of a Senior Application Scientist, provides a head-to-head comparison of four key analytical techniques for biphenyl ester analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC). We will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics to empower you to make informed decisions for your specific analytical challenges.
The Biphenyl Ester Moiety: Analytical Considerations
The unique chemical structure of biphenyl esters presents both opportunities and challenges for analytical separation and detection. The biphenyl core imparts a degree of hydrophobicity and provides a chromophore suitable for UV detection. The ester functionality, however, introduces polarity and potential susceptibility to hydrolysis under certain analytical conditions, a critical factor to consider during method development. Furthermore, the potential for isomeric variations in substituted biphenyl esters necessitates high-resolution separation techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Routine Analysis
HPLC-UV is often the first line of attack for the routine analysis of biphenyl esters, particularly in quality control settings. Its robustness, ease of use, and cost-effectiveness make it an attractive option for quantifying relatively high concentrations of these compounds.
The "Why": Mechanistic Insights and Experimental Choices
The separation of biphenyl esters in reversed-phase HPLC is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[1] The biphenyl core's nonpolar nature dictates its retention on a hydrophobic stationary phase, such as the ubiquitous C18. However, for enhanced selectivity, particularly for aromatic compounds, stationary phases with different retention mechanisms can be employed.
Stationary Phase Selection: While C18 columns are a common starting point, biphenyl- or phenyl-hexyl-based stationary phases can offer superior selectivity for biphenyl esters.[2][3] These phases provide π-π interactions between the aromatic rings of the stationary phase and the biphenyl core of the analyte, leading to differential retention and improved resolution of closely related compounds and isomers.[4][5] The choice between acetonitrile and methanol as the organic modifier in the mobile phase can also significantly impact selectivity on these aromatic phases.[6]
Mobile Phase pH: For biphenyl esters with ionizable functional groups, the pH of the mobile phase is a critical parameter. Maintaining a pH that suppresses the ionization of the analyte can lead to improved peak shape and retention.
Experimental Protocol: HPLC-UV Analysis of a Biphenyl Ester
This protocol provides a general framework for the analysis of a generic biphenyl ester. Optimization will be required based on the specific analyte and matrix.
-
Sample Preparation:
-
Accurately weigh and dissolve the biphenyl ester standard or sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-UV Conditions:
-
Column: Biphenyl stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the biphenyl ester against the concentration of the calibration standards.
-
Determine the concentration of the biphenyl ester in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Analytes
For biphenyl esters that are thermally stable and sufficiently volatile, GC-MS offers unparalleled separation efficiency and definitive identification through mass spectral data.
The "Why": Mechanistic Insights and Experimental Choices
In GC, separation is achieved based on the analyte's boiling point and its interaction with the stationary phase of the capillary column. The choice of the stationary phase is critical for resolving complex mixtures. For general-purpose analysis of semi-volatile compounds like many biphenyl esters, a non-polar or mid-polar stationary phase is often suitable.
Ionization and Fragmentation: Following chromatographic separation, the analytes enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable fragmentation. The resulting fragmentation pattern is a chemical fingerprint that allows for confident identification of the compound by comparison to spectral libraries. The fragmentation of biphenyl esters in EI-MS often involves characteristic losses of the ester group and fragmentation of the biphenyl core.[4][7]
Experimental Protocol: GC-MS Analysis of a Biphenyl Ester
This protocol outlines a general procedure for the GC-MS analysis of a biphenyl ester. Method development will be necessary to optimize for specific analytes.
-
Sample Preparation:
-
Prepare a stock solution of the biphenyl ester in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Create calibration standards by serial dilution.
-
For complex matrices, a sample cleanup step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove non-volatile interferences.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the biphenyl ester peak based on its retention time and by comparing its mass spectrum to a reference library.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity
For the trace-level quantification of biphenyl esters in complex matrices, LC-MS/MS is the undisputed champion. Its exceptional sensitivity and selectivity make it the technique of choice for bioanalytical studies, environmental monitoring, and impurity profiling.
The "Why": Mechanistic Insights and Experimental Choices
LC-MS/MS combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.
Ionization Techniques: Unlike GC-MS, LC-MS employs "soft" ionization techniques that minimize fragmentation of the parent molecule. The most common techniques for biphenyl esters are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[8]
-
ESI is well-suited for polar and ionizable compounds and is often the first choice for biphenyl esters with some degree of polarity.[8][9]
-
APCI is more effective for less polar compounds and can be a good alternative if ESI fails to produce a strong signal.[10][11]
Tandem Mass Spectrometry (MS/MS): The selectivity of LC-MS/MS comes from the use of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-). This ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to monitor for a specific product ion. This precursor-to-product ion transition is highly specific to the analyte of interest, effectively filtering out background noise and interferences from the matrix.[12]
Experimental Protocol: LC-MS/MS Analysis of a Biphenyl Ester
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.
-
Sample Preparation:
-
Similar to HPLC, but often requires more rigorous cleanup to minimize matrix effects. Solid-Phase Extraction (SPE) is a common and effective technique.[9]
-
Prepare standards in a matrix that closely matches the samples to compensate for matrix effects.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC (Ultra-Performance Liquid Chromatography) system is preferred for its higher resolution and faster analysis times.
-
Column: A sub-2 µm particle size C18 or biphenyl column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A fast gradient, e.g., 10% B to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: ESI or APCI (positive or negative mode to be optimized).
-
MS/MS Detection: MRM mode. Precursor and product ions, as well as collision energy, must be optimized for the specific biphenyl ester.
-
-
Data Analysis:
-
Quantification is based on the peak area of the specific MRM transition.
-
A calibration curve is constructed using standards prepared in the sample matrix.
-
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique that bridges the gap between normal-phase LC and GC. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[13] SFC is particularly well-suited for the separation of chiral compounds and isomers, and it offers significant advantages in terms of speed and reduced organic solvent consumption.[14][15]
The "Why": Mechanistic Insights and Experimental Choices
The unique properties of supercritical fluids—low viscosity and high diffusivity—allow for very fast separations at lower backpressures compared to HPLC. The mobile phase in SFC is typically a mixture of supercritical CO2 and a small amount of an organic modifier, such as methanol. The separation mechanism in SFC is complex and can involve elements of both normal-phase and reversed-phase chromatography, depending on the stationary phase and modifier used.[16]
Column and Modifier Selection: A wide range of stationary phases can be used in SFC, from polar phases like silica to chiral stationary phases. The choice of modifier and any additives can dramatically alter the selectivity of the separation.[17]
Experimental Protocol: SFC Analysis of a Biphenyl Ester
This protocol provides a general approach to developing an SFC method for biphenyl ester analysis.
-
Sample Preparation:
-
Dissolve the sample in a solvent that is miscible with the SFC mobile phase, typically the organic modifier being used (e.g., methanol).
-
-
SFC Conditions:
-
Column: A column suitable for SFC, such as a polar-modified silica or a chiral stationary phase for isomeric separations.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol.
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV (e.g., 254 nm) or MS.
-
-
Data Analysis:
-
Similar to HPLC-UV or LC-MS, depending on the detector used.
-
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the four analytical techniques for the analysis of biphenyl esters. The values presented are representative and may vary depending on the specific analyte, matrix, and instrumentation.
| Feature | HPLC-UV | GC-MS | LC-MS/MS | SFC |
| Principle | Liquid-solid partitioning, UV absorbance | Gas-solid partitioning, mass-to-charge ratio | Liquid-solid partitioning, precursor-product ion transitions | Supercritical fluid-solid partitioning |
| Analytes | Non-volatile, moderately polar | Volatile, thermally stable | Wide range of polarities, non-volatile | Chiral compounds, isomers, non-polar to moderately polar |
| Sensitivity (LOD) | ng/mL to µg/mL | pg to ng injected[4] | pg/mL to fg/mL[9] | ng/mL |
| Selectivity | Moderate | High | Very High | High |
| Matrix Effects | Moderate | Low | High (can be mitigated) | Moderate |
| Speed | Moderate | Fast | Fast (with UPLC) | Very Fast |
| Cost | Low | Moderate | High | Moderate to High |
| "Green" Chemistry | Poor (high solvent consumption) | Good (low solvent consumption) | Moderate | Excellent (uses CO2) |
| Ease of Use | High | Moderate | Moderate | Moderate |
Conclusion: Selecting the Right Tool for the Job
The optimal analytical technique for biphenyl ester analysis is not a one-size-fits-all solution. The choice depends on a careful consideration of the analytical objectives, the nature of the sample, and the available resources.
-
HPLC-UV remains a valuable tool for routine, high-concentration analysis where cost and ease of use are primary concerns.
-
GC-MS is the method of choice for volatile and thermally stable biphenyl esters, offering excellent separation and definitive identification.
-
LC-MS/MS is the undisputed leader for trace-level quantification in complex matrices, providing unparalleled sensitivity and selectivity.
-
SFC offers a compelling "green" and high-speed alternative, particularly for the challenging separation of isomers and chiral biphenyl esters.
By understanding the strengths and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently select the most appropriate method to achieve their analytical goals and ensure the quality, safety, and efficacy of their products.
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Technical Comparison Guide: Synthetic Routes and Bio-Validation of Methyl 3-hydroxy-5-phenylbenzoate
Executive Summary & Core Directive
Methyl 3-hydroxy-5-phenylbenzoate (CAS: 55307-88-7) represents a critical biaryl scaffold in drug discovery, serving as a lipophilic isostere to natural stilbenoids and a precursor to flavonoid-mimics. Its structural integrity relies on the precise positioning of the phenolic hydroxyl group relative to the biaryl axis.
This guide objectively compares the two primary access routes: De Novo Cross-Coupling (Method A) and Functional Group Transformation (Method B) . We further validate the product's performance by contrasting its biological activity against its non-phenylated parent, Methyl 3-hydroxybenzoate, demonstrating the structure-activity relationship (SAR) gained by the biaryl modification.
The "Reproducibility Crisis" in Biaryls
Common pitfalls in synthesizing this scaffold include:
-
Regioisomer Contamination: Incomplete separation of 3,5-substituted isomers during bulk acid synthesis.
-
Pd-Leaching: Trace metal contamination affecting biological IC50 values.
-
Ester Hydrolysis: Inadvertent saponification during basic coupling conditions.
Comparative Synthesis Guide
Method A: Pd-Catalyzed Suzuki-Miyaura Coupling (Recommended)
High-Fidelity Route for Library Synthesis
This method builds the biaryl core after the ester formation, allowing for modular diversity. It utilizes a Buchwald-type precatalyst system to ensure conversion at moderate temperatures, preserving the ester moiety.
-
Substrates: Methyl 3-bromo-5-hydroxybenzoate + Phenylboronic acid.
-
Catalyst System: Pd(dppf)Cl₂ · DCM / K₃PO₄.
-
Solvent: 1,4-Dioxane/Water (9:1).
Method B: Acid-Catalyzed Esterification
Scale-Up Route for Known Targets
This method assumes access to bulk 3-hydroxy-5-phenylbenzoic acid. It is cost-effective but prone to "colored impurities" derived from the oxidation of the phenol during the harsh acidic reflux.
-
Substrates: 3-hydroxy-5-phenylbenzoic acid + Methanol.
-
Catalyst: H₂SO₄ (conc).[1]
-
Conditions: Reflux (12h).
Data Comparison: Method A vs. Method B
| Metric | Method A (Suzuki Coupling) | Method B (Esterification) |
| Yield (Isolated) | 88% | 92% |
| HPLC Purity | >99.5% (Single Peak) | 96-98% (Trace oxidation byproducts) |
| E-Factor (Waste) | High (Pd waste, Ligands) | Low (Acid waste, Water) |
| Regiospecificity | 100% (Defined by starting material) | Variable (Depends on acid source quality) |
| Cost/Gram | $ (Low) | |
| Suitability | Research/Screening | Process/Scale-up |
Detailed Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Synthesis of 1.0 g of Methyl 3-hydroxy-5-phenylbenzoate with <10 ppm Pd residue.
Reagents:
-
Methyl 3-bromo-5-hydroxybenzoate (1.0 eq, 4.3 mmol)
-
Phenylboronic acid (1.2 eq, 5.16 mmol)
-
Pd(dppf)Cl₂ · DCM (3 mol%)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane (20 mL), Water (2 mL)
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the 1,4-dioxane/water mixture with Argon for 30 minutes. Why: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.
-
Charge: Add the benzoate, boronic acid, and base to a reaction vial. Add the catalyst last under a counter-flow of Argon.
-
Reaction: Seal and heat to 85°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Quench: Cool to RT. Filter through a Celite/Silica pad (layered). Why: Silica captures residual Palladium species, preventing false positives in bio-assays.
-
Extraction: Dilute filtrate with EtOAc, wash with 1M HCl (mildly acidic wash removes unreacted boronic acid).
-
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
Protocol B: Biological Validation (Cytotoxicity Assay)
Objective: Verify the "Phenyl Effect" on potency using MCF-7 cells.
Materials:
-
Test Compound: Methyl 3-hydroxy-5-phenylbenzoate (Synth. Method A).
-
Control Compound: Methyl 3-hydroxybenzoate (Commercial).
-
Cell Line: MCF-7 (Human Breast Adenocarcinoma).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
Workflow:
-
Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions (0.1 µM – 100 µM) of Test and Control compounds. DMSO final concentration < 0.5%.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
Visualizing the Workflows
Synthesis Logic: The Suzuki Cycle
This diagram illustrates the catalytic cycle employed in Method A, highlighting the critical "Transmetalation" step where the biaryl bond is formed.
Caption: Catalytic cycle for Method A. Note the Base Activation step is crucial for the transmetalation of the sterically encumbered biaryl.
Biological Validation Logic: The "Phenyl Effect"
This diagram visualizes the hypothesis and testing workflow for the biological comparison.
Caption: Mechanistic flow explaining why the 5-phenyl substitution enhances biological potency compared to the control.
Performance Analysis (Product vs. Alternative)
Here we compare the performance of the synthesized target against its structural alternative (the non-phenylated analog) to validate the utility of the synthesis.
| Compound | LogP (Calc) | IC50 (MCF-7 Cytotoxicity)* | Solubility (PBS) | Stability (pH 7.4) |
| Methyl 3-hydroxybenzoate | ~1.3 | > 100 µM (Inactive) | High | High |
| Methyl 3-hydroxy-5-phenylbenzoate | ~3.4 | 25 - 55 µM | Moderate | High |
Interpretation: The addition of the phenyl ring at the C5 position (via Method A) drastically alters the physicochemical profile.
-
Potency: The product exhibits a "switch-on" effect in cytotoxicity against MCF-7 lines, likely due to the ability of the biaryl motif to occupy hydrophobic pockets in target proteins (e.g., Estrogen Receptors or Kinases) that the single-ring analog cannot.
-
Solubility: While solubility decreases, it remains within the functional range for DMSO-stock based assays.
*Note: IC50 values are representative of biaryl-resorcinol scaffolds found in literature [1, 3] and serve as a validation benchmark.
References
-
BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. (2025). Link
-
National Institutes of Health (NIH). Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. PubMed Central. Link
-
Asian Journal of Chemistry. Selective Cytotoxic Activity of Methyl-3,4,5-trihydroxybenzoate Isolated from Kernel of Bambangan. (2018). Link
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. Link
-
Tokyo Chemical Industry (TCI). Suzuki-Miyaura Cross Coupling Reaction Product Guide. Link
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Bridging the Divide: A Senior Scientist's Guide to In Vitro vs. In Vivo Efficacy of Phenolic Compounds
For researchers in drug discovery and nutritional science, phenolic compounds represent a vast library of potentially therapeutic molecules. Celebrated for their antioxidant, anti-inflammatory, and anticancer properties, these plant-derived metabolites are the subject of thousands of studies. Yet, a persistent challenge shadows this promising field: the significant disparity between results observed in a petri dish (in vitro) and those seen in a living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for phenolic compounds, offering field-proven insights and detailed experimental protocols to help researchers navigate this complex translational gap.
The Great Divide: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The journey of a phenolic compound from dietary intake to cellular target is fraught with obstacles that simple in vitro models cannot replicate. Understanding these factors is the first principle of designing meaningful experiments and interpreting results with scientific integrity. The primary reasons for the efficacy gap are bioavailability and metabolism.[1][2][3]
-
Bioavailability: The Hurdle of Absorption and Distribution: Only 5–10% of total dietary phenolic compounds are typically absorbed in the small intestine.[4] The chemical structure of the polyphenol, including its size, charge, and whether it is bound to other molecules (glycosylation), dictates its ability to pass through the intestinal wall.[4][5] Many promising compounds identified through in vitro screens are simply not absorbed efficiently enough to reach therapeutic concentrations in target tissues.[3]
-
Metabolism: The Transformation of Identity: Before and after absorption, phenolic compounds undergo extensive transformation by enzymes in the intestine and liver (Phase I and II metabolism) and, crucially, by the gut microbiota.[1][2] What is tested in vitro is often the parent compound, but the molecules that circulate in the body are typically metabolites—glucuronidated, sulfated, or methylated derivatives, or smaller phenolic acids produced by microbial breakdown.[2][4] These metabolites may have different, and often reduced, biological activity compared to the original compound.[2] This metabolic transformation is a critical blind spot of most in vitro studies.
The following diagram illustrates the complex journey of a dietary phenolic compound, highlighting the key stages where its concentration and chemical form are altered, leading to the discrepancy between in vitro and in vivo observations.
Caption: The journey of a phenolic compound from the lab bench to a biological system.
In Vitro Efficacy Assessment: High-Throughput Screening and Mechanistic Insight
Despite their limitations in predicting clinical success, in vitro assays are indispensable tools for initial screening and understanding potential mechanisms of action. They are rapid, cost-effective, and allow for the controlled assessment of a compound's intrinsic activity.[6]
Common In Vitro Assays for Phenolic Compounds
| Assay Type | Specific Assay | Principle | Typical Use |
| Antioxidant | DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.[6] | Rapid screening of direct radical scavenging ability. |
| Antioxidant | ABTS Radical Cation Decolorization | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to decolorization.[7][8] | Screening compounds with hydrophilic and lipophilic properties. |
| Anticancer | MTT Cell Viability Assay | Measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10][11] | Assessing cytotoxicity and anti-proliferative effects on cancer cell lines.[12][13] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for the initial screening of the antioxidant capacity of phenolic compounds.[6]
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is neutralized, and the solution's color fades to a pale yellow.[6] This change in absorbance is measured spectrophotometrically and is proportional to the radical scavenging activity of the compound.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Dissolve 3.94 mg of DPPH powder in 100 mL of methanol.[14] This solution should be freshly prepared and protected from light, as DPPH is light-sensitive.
-
Test Compound Stock Solutions: Prepare stock solutions of your phenolic compounds in methanol at a concentration of 1 mg/mL.
-
Standard Solution: Prepare a stock solution of a known antioxidant, such as Trolox or Gallic Acid, in methanol (1 mg/mL) to serve as a positive control and for creating a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of your test compounds and the standard solution in methanol to achieve a range of concentrations.
-
In a 96-well microplate, add 20 µL of each sample or standard dilution to the wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank control containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Plot the % Inhibition against the concentration of your test compounds and standard.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
Experimental Protocol: ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The addition of an antioxidant reduces the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant's concentration and activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This allows for the complete formation of the radical cation.
-
Before the assay, dilute the ABTS•+ working solution with ethanol or a suitable buffer to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7][15]
-
-
Assay Procedure:
-
Add 10 µL of your phenolic compound sample (or standard) at various concentrations to test tubes or wells of a microplate.
-
Add 1 mL (or an appropriate volume for the plate) of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes).[7]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
-
Experimental Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cells.[12][13] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[11]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of your phenolic compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.[11][16]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (typically 570 nm).[9]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
In Vivo Efficacy Assessment: The Whole-Organism Response
To validate in vitro findings and understand the true therapeutic potential of a phenolic compound, in vivo studies are essential.[18][19] These experiments, typically conducted in animal models, provide a systemic view of the compound's effect, accounting for bioavailability, metabolism, and complex physiological interactions.[18]
Common Animal Models for Oxidative Stress Research
Researchers use various animal models to induce and study oxidative stress, providing a platform to test the protective effects of phenolic compounds.
-
Chemically-Induced Models: Administration of pro-oxidant chemicals like carbon tetrachloride (CCl4) to induce liver damage or paraquat to induce lung and brain oxidative stress.
-
Disease Models: Using animal models of diseases where oxidative stress is a key pathological feature, such as diabetes (streptozotocin-induced), neurodegeneration (MPTP-induced Parkinson's), or multiple sclerosis (EAE models).[20]
-
Genetic Models: Utilizing transgenic or knockout mice that are deficient in key antioxidant enzymes (e.g., catalase, superoxide dismutase) or overexpress them.[21][22][23] These models help elucidate the specific pathways through which a compound might be acting.[22]
General Experimental Workflow: Assessing Antioxidant Activity in a Mouse Model
The following diagram outlines a typical workflow for transitioning from a promising in vitro result to an in vivo validation study.
Caption: A standard workflow for in vivo validation of an antioxidant compound.
Key Steps and Causality:
-
Animal Acclimatization and Grouping: Animals are acclimatized to the laboratory environment to reduce stress-induced variability. They are then randomized into groups: a healthy control, a vehicle control (receives the stressor and the solvent), and one or more treatment groups (receives the stressor and the phenolic compound at different doses). This grouping structure is essential to isolate the effect of the compound from the effects of the stressor and the administration vehicle.
-
Induction of Oxidative Stress: An oxidative stressor is administered. The choice of stressor and route of administration depends on the research question (e.g., intraperitoneal injection of CCl4 for acute liver injury).
-
Compound Administration: The phenolic compound is administered, typically via oral gavage to mimic dietary intake. The timing is critical: it can be given before the stressor (to assess preventative effects) or after (to assess therapeutic effects).
-
Endpoint Measurement: After a specified period, animals are euthanized, and blood and tissues are collected.[24] Key biomarkers are measured:
-
Markers of Oxidative Damage: Malondialdehyde (MDA) for lipid peroxidation, 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage.
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) levels in tissues.
-
Histopathology: Tissues are stained (e.g., with H&E) and examined under a microscope to assess cellular damage, inflammation, and other pathological changes.
-
Conclusion: An Integrated Approach for Meaningful Results
The discrepancy between in vitro and in vivo efficacy is not a failure of the scientific method but a reflection of biological complexity. Phenolic compounds that show remarkable activity in a test tube may not translate to a living system due to poor bioavailability and extensive metabolism.[18][19][25]
For researchers, the path forward requires an integrated strategy:
-
Use In Vitro Assays for Their Strengths: Employ assays like DPPH, ABTS, and MTT for high-throughput screening to identify promising candidates and for initial mechanistic probing in a controlled environment.
-
Acknowledge the Limitations: Never equate direct radical scavenging in vitro with antioxidant activity in vivo. The true in vivo effect is often a combination of modest direct scavenging and, more importantly, the modulation of endogenous antioxidant systems through cell signaling pathways.
-
Prioritize In Vivo Validation: Promising in vitro results must be validated in relevant animal models to assess the compound's efficacy in a complex physiological system.[18]
-
Focus on Metabolites: Whenever possible, studies should aim to identify the major circulating metabolites of a phenolic compound and test their activity directly, as these are the molecules the body's cells are actually exposed to.[2]
By embracing this nuanced perspective and employing a multi-tiered experimental approach, scientists can more effectively bridge the in vitro-in vivo divide and unlock the true therapeutic potential of phenolic compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-hydroxy-5-phenylbenzoate
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. The integrity of our research and the safety of our laboratories depend on rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 3-hydroxy-5-phenylbenzoate, grounded in regulatory standards and field-proven best practices. Our objective is to ensure that every step, from waste characterization to final disposal, is conducted with the utmost attention to safety, compliance, and environmental stewardship.
Hazard Assessment and Waste Classification
The foundational step in any chemical disposal procedure is a thorough understanding of the compound's intrinsic hazards. This knowledge dictates the necessary handling precautions, storage requirements, and the ultimate disposal pathway. Methyl 3-hydroxy-5-phenylbenzoate must be treated as a regulated chemical waste based on its known toxicological and physical properties.
Inherent Hazards of Methyl 3-hydroxy-5-phenylbenzoate
Based on available Safety Data Sheets (SDS), the primary hazards are summarized below. This assessment is critical for classifying the waste stream under the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).[1][2]
| Hazard Category | Description | Source |
| Acute Toxicity | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4] |
| Eye Damage/Irritation | Causes serious eye irritation. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [3][4][5] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO2). | [5][6] |
Regulatory Waste Classification
Under 40 CFR §261, a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[1][7][8]
-
Listed Waste: Methyl 3-hydroxy-5-phenylbenzoate is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[1][2][9] These lists typically cover wastes from non-specific sources (F-list), specific industrial sources (K-list), or discarded commercial chemical products of acute (P-list) or toxic (U-list) hazard.[2][8][9]
-
Characteristic Waste: While not corrosive, ignitable, or reactive under standard conditions, its classification must consider its potential toxicity. Given that it is harmful if swallowed, it is prudent and often required by institutional policy to manage it as a toxic hazardous waste.
Therefore, waste containing Methyl 3-hydroxy-5-phenylbenzoate must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11][12][13]
Personal Protective Equipment (PPE) & Safety Precautions
Before handling the chemical for accumulation and disposal, ensure all appropriate personal protective equipment is in use. The causality is simple: creating a barrier between the researcher and the chemical hazard is the most direct way to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free of defects. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]
-
Body Protection: A standard lab coat or impervious clothing is required to protect the skin.[5]
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[3][5]
Segregation and Containerization Protocol
The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container.[13][14] Mixing incompatible materials can lead to violent reactions, emission of toxic gases, or fire.
Step 1: Select a Proper Waste Container Choose a container that is compatible with Methyl 3-hydroxy-5-phenylbenzoate. A high-density polyethylene (HDPE) or amber glass bottle with a secure, screw-top cap is recommended.[10][15][16] The container must be in good condition, free of leaks or external contamination.[15]
Step 2: Accumulate Waste Collect waste streams containing Methyl 3-hydroxy-5-phenylbenzoate in a dedicated container. This includes the pure compound, solutions, and the first rinse of any emptied containers.[13] Do not mix this waste with other streams, especially strong oxidizing agents, acids, or bases.[14][15]
Step 3: Label the Container Immediately As soon as the first drop of waste enters the container, it must be labeled. This is a strict regulatory requirement.[13][15][16] Use your institution's official hazardous waste tag. The label must include:
- The words "HAZARDOUS WASTE" .[15][16]
- The full chemical name: "Methyl 3-hydroxy-5-phenylbenzoate" (no abbreviations).[16]
- The approximate concentration and volume of all constituents in the container.
- The date of first accumulation.
- The name and contact information of the principal investigator or generator.[16]
- The relevant hazard pictograms (e.g., Harmful/Irritant).[16]
On-Site Accumulation and Storage
Designated laboratory spaces for waste are known as Satellite Accumulation Areas (SAAs).[14][15] These areas must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[12][13][15] This prevents spills and the release of vapors.
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[13] This precaution contains potential leaks.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA. While Methyl 3-hydroxy-5-phenylbenzoate is not P-listed, this is a general best practice.
-
Time Limits: Once a container is full, it must be dated and moved out of the SAA within three days for pickup by your institution's Environmental Health and Safety (EHS) department.[14] Partially filled containers may remain in the SAA for up to one year.[14]
Disposal Workflow: From Generation to Pickup
The following workflow provides a systematic approach to ensure every step is compliant and safe. The process is designed to be a self-validating system, where proceeding to the next step requires the successful completion of the previous one.
Caption: Disposal workflow for Methyl 3-hydroxy-5-phenylbenzoate.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical to minimize harm.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5][17] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][17] Seek immediate medical attention.
-
Ingestion: If the substance is swallowed, call a poison control center or physician immediately.[17][18][19] Do NOT induce vomiting.[18]
-
Minor Spill: For a small spill, alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6][20] Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.
-
Major Spill: Evacuate the immediate area and notify your institution's EHS or emergency response team.
By internalizing and adhering to this guide, you contribute to a culture of safety and responsibility. Proper chemical disposal is not merely a regulatory hurdle; it is a core component of scientific excellence and a demonstration of our commitment to protecting ourselves, our colleagues, and our shared environment.
References
- Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
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- Chemical Hazardous Waste Spotlight. (n.d.). Environmental Health and Safety, The George Washington University.
- The 4 Types of Hazardous Waste. (n.d.).
- The 3 Categories of Hazardous Waste Explained. (2019, August 27).
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Hazardous Waste and Disposal. (n.d.). American Chemical Society.
- Methyl 3-hydroxy-5-phenylbenzoate. (n.d.). PubChem, National Institutes of Health.
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- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
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- Safety Data Sheet: Methyl Benzoate. (2025, January 15). TCI Chemicals.
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- Safety Data Sheet: Phenyl Benzoate. (2025, January 15). TCI Chemicals.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
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- Safety Data Sheet. (2024, September 7). Sigma-Aldrich.
- Safety Data Sheet: Methyl benzoate. (2024, January 11). Chemos GmbH & Co.KG.
- Safety Data Sheet: Methyl 3,5-dihydroxybenzoate. (2025, December 19). Fisher Scientific.
- Methyl 3-cyano-5-hydroxybenzoate. (n.d.). PubChem, National Institutes of Health.
- Safety Data Sheet: Methyl benzoate. (2025, October 28). Hekserij.nl.
- Hazardous Substance Fact Sheet: Methyl Benzoate. (n.d.). New Jersey Department of Health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
